N'-[(E)-{2-[(3-methoxybenzyl)oxy]phenyl}methylidene]quinoline-2-carbohydrazide
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Overview
Description
N’-[(E)-{2-[(3-METHOXYPHENYL)METHOXY]PHENYL}METHYLIDENE]QUINOLINE-2-CARBOHYDRAZIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a quinoline core, a methoxyphenyl group, and a carbohydrazide moiety, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-{2-[(3-METHOXYPHENYL)METHOXY]PHENYL}METHYLIDENE]QUINOLINE-2-CARBOHYDRAZIDE typically involves the condensation of quinoline-2-carbohydrazide with an aldehyde or ketone containing the methoxyphenyl group. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-{2-[(3-METHOXYPHENYL)METHOXY]PHENYL}METHYLIDENE]QUINOLINE-2-CARBOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoline-2-carboxylic acid derivatives.
Reduction: Formation of reduced carbohydrazide derivatives.
Substitution: Formation of substituted methoxyphenyl derivatives.
Scientific Research Applications
N’-[(E)-{2-[(3-METHOXYPHENYL)METHOXY]PHENYL}METHYLIDENE]QUINOLINE-2-CARBOHYDRAZIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N’-[(E)-{2-[(3-METHOXYPHENYL)METHOXY]PHENYL}METHYLIDENE]QUINOLINE-2-CARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(3-methoxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide
- N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]thiophene-2-carbohydrazide
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
Uniqueness
N’-[(E)-{2-[(3-METHOXYPHENYL)METHOXY]PHENYL}METHYLIDENE]QUINOLINE-2-CARBOHYDRAZIDE is unique due to its quinoline core, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C25H21N3O3 |
---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
N-[(E)-[2-[(3-methoxyphenyl)methoxy]phenyl]methylideneamino]quinoline-2-carboxamide |
InChI |
InChI=1S/C25H21N3O3/c1-30-21-10-6-7-18(15-21)17-31-24-12-5-3-9-20(24)16-26-28-25(29)23-14-13-19-8-2-4-11-22(19)27-23/h2-16H,17H2,1H3,(H,28,29)/b26-16+ |
InChI Key |
HMDCVHROBGVFHY-WGOQTCKBSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)COC2=CC=CC=C2/C=N/NC(=O)C3=NC4=CC=CC=C4C=C3 |
Canonical SMILES |
COC1=CC=CC(=C1)COC2=CC=CC=C2C=NNC(=O)C3=NC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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